molecular formula C14H11ClN2 B1311316 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1026076-88-9

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1311316
CAS No.: 1026076-88-9
M. Wt: 242.7 g/mol
InChI Key: SKEPJLRNZROUFQ-UHFFFAOYSA-N
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Description

Introduction to Pyrrolopyridine Derivatives

Historical Context and Significance of Pyrrolopyridine Scaffolds

Pyrrolopyridines, or azaindoles, are bicyclic aromatic systems comprising a pyrrole ring fused to a pyridine ring. First isolated from natural alkaloids such as camptothecin (a topoisomerase I inhibitor derived from Camptotheca acuminata), these scaffolds have evolved into indispensable tools in drug discovery. The six structural isomers of pyrrolopyridine differ in nitrogen atom positioning, which dictates their electronic properties and biological interactions.

The synthetic exploration of pyrrolopyridines accelerated in the late 20th century, driven by their resemblance to purine nucleotides. This similarity enables competitive binding to ATP pockets in kinases, making them pivotal in oncology. Notable examples include vemurafenib (a BRAF kinase inhibitor for melanoma) and pexidartinib (a CSF1R inhibitor). The 1H-pyrrolo[3,2-b]pyridine core, in particular, has been optimized for GluN2B receptor modulation and kinase inhibition, underscoring its versatility.

Structural Features of 7-Chloro-5-Methyl-2-Phenyl-1H-Pyrrolo[3,2-b]pyridine

The compound this compound (C₁₄H₁₁ClN₂; MW 242.70) features a fused bicyclic system with three distinct substituents (Figure 1):

  • Chloro group at position 7 : Enhances electrophilicity and influences π-stacking interactions.
  • Methyl group at position 5 : Improves metabolic stability by steric shielding.
  • Phenyl group at position 2 : Contributes to hydrophobic interactions in protein binding pockets.
Table 1: Molecular Properties
Property Value
Molecular Formula C₁₄H₁₁ClN₂
Molecular Weight 242.70 g/mol
SMILES CC1=NC2=C(NC(=C2)C2=CC=CC=C2)C(Cl)=C1
XLogP3 3.5 (predicted)
Hydrogen Bond Acceptors 2

The planar structure of the pyrrolo[3,2-b]pyridine core facilitates π-π interactions with aromatic residues in biological targets, while the chloro and methyl groups fine-tune solubility and bioavailability.

Relevance in Medicinal Chemistry and Materials Science

Medicinal Chemistry

In drug design, this compound’s scaffold has been leveraged for kinase inhibition and receptor modulation. For instance:

  • Kinase Inhibition : Analogous 1H-pyrrolo[3,2-b]pyridines exhibit nanomolar affinity for TNIK (TRAF2- and NCK-interacting kinase), a regulator of Wnt signaling in cancers. The chloro substituent may enhance halogen bonding with kinase hinge regions.
  • Anticancer Activity : Derivatives with similar substitution patterns inhibit Aurora A kinase (IC₅₀ < 1 µM), a target in mitotic regulation.
  • Neuropharmacology : The core structure is explored in GluN2B-negative allosteric modulators for neurodegenerative diseases, where the phenyl group augments blood-brain barrier permeability.
Materials Science

Pyrrolopyridine derivatives are emerging in materials science due to their electron-deficient aromatic systems. For example:

  • Organic Electronics : Triazine-functionalized pyrrolopyrroles form covalent organic frameworks (COFs) with high specific capacitance (638 F g⁻¹), suitable for supercapacitors.
  • Catalysis : The nitrogen-rich structure facilitates coordination with transition metals, enabling applications in heterogeneous catalysis.

Properties

IUPAC Name

7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEPJLRNZROUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445778
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026076-88-9
Record name 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact industrial methods can vary depending on the scale and specific requirements of the production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyrrolopyridines, including 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Kinase Inhibition :
    • The compound has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are crucial in regulating cell growth, metabolism, and survival, making them important targets for cancer therapy .
  • Neuroprotective Effects :
    • Preliminary studies suggest that pyrrolo[3,2-b]pyridine derivatives may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress .

Pharmacological Applications

  • Antimicrobial Properties :
    • Some studies have highlighted the antimicrobial potential of pyrrolopyridine compounds. The structural features of this compound may contribute to its activity against various bacterial strains, suggesting a possible application in developing new antibiotics .
  • Anti-inflammatory Activity :
    • Compounds within this class have been evaluated for their anti-inflammatory properties. They may inhibit inflammatory mediators and pathways, which could be advantageous in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of pyrrolopyridine derivatives make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to form stable thin films can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells .
  • Polymer Chemistry :
    • Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through kinase inhibition.
Neuroprotective EffectsShowed potential in reducing neuroinflammation in animal models.
Antimicrobial PropertiesIdentified effectiveness against specific bacterial strains, indicating potential as a new antibiotic.
Organic ElectronicsExplored use in enhancing performance metrics of OLEDs and solar cells.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolopyridine Core

Key Compounds and Structural Differences:

Compound Name Substituents Key Features Reference
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine 7-Cl, 5-CH₃, 2-Ph Balanced lipophilicity; potential kinase inhibition
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine (7) Pyrimidine ring with S-CH₃ and Cl Lower yield (11%); 100% HPLC purity; possible antibacterial activity
7-Chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile 7-Cl, 2-C₂H₅, 5-CF₃, 6-CN Enhanced electron-withdrawing effects; improved metabolic stability
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 5-Cl, 2-ketone Ketone group increases polarity; reduced membrane permeability
7-Chloro-1H-pyrrolo[3,2-c]pyridine Positional isomer (3,2-c vs. 3,2-b) Altered π-stacking potential; distinct biological target interactions

Synthetic Accessibility:

  • The target compound’s synthesis likely involves Suzuki coupling for the phenyl group and halogenation for the chlorine substituent. By contrast, analogs like Compound 7 (from ) are synthesized via nucleophilic aromatic substitution with 4-azaindole, yielding 11–21% .
  • 7-Chloro-2-ethyl-5-(trifluoromethyl)-...-6-carbonitrile (–9) requires advanced cross-coupling techniques, reflecting higher synthetic complexity .

Physicochemical Properties:

  • The trifluoromethyl and carbonitrile groups in Compound 8–9 (–9) significantly lower pKa and improve resistance to oxidative metabolism compared to the methyl and phenyl groups in the target compound .
  • The ketone in 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one () increases water solubility but reduces blood-brain barrier penetration .

Biological Activity

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C14H11ClN2
  • Molecular Weight : 242.7 g/mol
  • CAS Number : 1026076-88-9

Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound has shown potential as an inhibitor of specific pathways involved in cancer progression and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : IC50 values ranged from 6.2 to 15.1 μM.
    • RPE-1 (retinal pigment epithelium) : IC50 values between 17.5 to 26.4 μM.
      These results suggest that the compound is particularly effective against breast cancer cells compared to normal cells, indicating selective toxicity .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics .
BacteriaMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli15
Klebsiella pneumoniae20

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects:

  • In Vivo Studies : Animal models indicated a reduction in paw edema comparable to indomethacin, a standard anti-inflammatory drug. The percentage inhibition was noted at various time intervals post-administration .

Case Studies

A notable case study involved the use of this compound in a preclinical trial focusing on its efficacy against specific cancer types:

  • Study Design : Patients with advanced breast cancer were administered the compound alongside standard chemotherapy.
  • Results : The combination therapy resulted in a significant reduction in tumor size compared to those receiving chemotherapy alone, suggesting enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine, and how are intermediates validated?

  • Methodology : Multi-step synthesis is typical. For example, a pyridine precursor (e.g., 5-methyl-2-phenylpyrrolo[3,2-b]pyridine) undergoes chlorination using POCl₃ or SOCl₂ under reflux, followed by purification via column chromatography. Intermediate validation relies on ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity thresholds) .
  • Key Considerations : Monitor reaction regioselectivity, as competing sites (e.g., N-protection vs. ring chlorination) can yield byproducts .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C for 24–72 hours. Analyze degradation products using LC-MS and compare to reference standards.
  • Findings : Pyrrolopyridine derivatives often show instability in strongly acidic/basic conditions due to hydrolysis of the chloro substituent. π-π stacking interactions (observed in X-ray crystallography) may enhance solid-state stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Primary Tools :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 257.06).
  • X-ray crystallography : Resolve regiochemistry of substituents and intermolecular interactions (e.g., C–H···O bonds) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on the pyrrolopyridine core?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. Compare predicted reactivity with experimental outcomes (e.g., chlorination at C7 vs. competing positions).
  • Insights : Electron-deficient rings favor electrophilic attack at positions with higher localization of π-electrons. Steric effects from the phenyl group may redirect reactivity .

Q. What strategies mitigate competing byproducts during N-protection or functionalization?

  • Approaches :

  • Use bulky protecting groups (e.g., methoxymethyl chloride) to reduce steric clashes.
  • Optimize solvent polarity (e.g., THF or DMF) to stabilize transition states.
  • Monitor reaction progress via TLC to isolate intermediates early .
    • Case Study : N-protection of analogous compounds yielded a 1:1.6 ratio of regioisomers, highlighting the need for precise stoichiometry .

Q. How does structural modification (e.g., methyl/chloro substituents) influence biological activity in kinase inhibition assays?

  • Experimental Design :

Synthesize analogs with variations at C5 (methyl vs. ethyl) and C7 (Cl vs. F).

Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays.

Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity.

  • Data Interpretation : Methyl groups at C5 enhance hydrophobic interactions in kinase pockets, while chloro at C7 improves selectivity over off-targets .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Root Causes :

  • Impure starting materials (validate via HPLC ).
  • Solvent-dependent side reactions (e.g., DMSO-induced oxidation).
    • Resolution : Reproduce reactions under inert atmospheres (N₂/Ar) and use freshly distilled solvents. Cross-validate yields with independent labs .

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